molecular formula C18H14ClF2N3O2 B10906245 1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10906245
M. Wt: 377.8 g/mol
InChI Key: ZQWRVCYMYNNRQC-UHFFFAOYSA-N
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Description

1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole core substituted with chlorofluorophenoxy and fluoromethylphenyl groups, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Hydrolysis: Acidic or basic hydrolysis can break down the carboxamide group to yield the corresponding carboxylic acid and amine.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Inhibiting or activating specific pathways: Affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.

The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Differing by the substitution pattern on the phenyl ring.

    1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-ETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Differing by the alkyl group on the phenyl ring.

These comparisons highlight the uniqueness of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C18H14ClF2N3O2

Molecular Weight

377.8 g/mol

IUPAC Name

1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H14ClF2N3O2/c1-11-2-3-12(20)8-17(11)22-18(25)16-6-7-24(23-16)10-26-13-4-5-15(21)14(19)9-13/h2-9H,10H2,1H3,(H,22,25)

InChI Key

ZQWRVCYMYNNRQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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